molecular formula C20H21NO3 B2685524 N-(3-cyclopropyl-3-hydroxypropyl)-9H-xanthene-9-carboxamide CAS No. 1396807-38-7

N-(3-cyclopropyl-3-hydroxypropyl)-9H-xanthene-9-carboxamide

Cat. No. B2685524
CAS RN: 1396807-38-7
M. Wt: 323.392
InChI Key: LDQVMCSLZDAJGZ-UHFFFAOYSA-N
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Description

N-(3-cyclopropyl-3-hydroxypropyl)-9H-xanthene-9-carboxamide, also known as CPPX, is a novel compound that has gained significant attention in the field of neuroscience research. CPPX is a potent and selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1), which is a G protein-coupled receptor that plays a crucial role in the modulation of synaptic transmission and plasticity in the central nervous system.

Scientific Research Applications

Computational Study on Energetics and Reactivity A computational study has been conducted on xanthene and thioxanthene derivatives, including those with carboxamide functional groups, to understand their energetics and reactivity. This research provides insights into the molecular structures, electrostatic potential energy maps, and electronic properties of these compounds, which could be relevant to N-(3-cyclopropyl-3-hydroxypropyl)-9H-xanthene-9-carboxamide (Freitas, Gomes, & Ribeiro da Silva, 2013).

Xanthenes in Medicinal Chemistry Xanthenes, including 9H-xanthene-9-carboxamide derivatives, play a significant role in medicinal chemistry due to their varied biological activities. This research explores synthetic strategies for obtaining xanthenes and their derivatives, highlighting their potential in neuroprotection, antitumor, and antimicrobial applications (Maia, Resende, Durães, Pinto, & Sousa, 2020).

Synthesis and Inhibitory Activity of Derivatives Research into N-{3-[3-(9-methyl-9H-carbazol-3-yl)-acryloyl]-phenyl}-benzamide/amide derivatives, related to xanthene carboxamides, has shown significant inhibitory activity against xanthine oxidase and tyrosinase, indicating potential therapeutic applications (Bandgar, Adsul, Chavan, Shringare, Korbad, Jalde, Lonikar, Nile, & Shirfule, 2012).

Polyamides with Xanthene Cardo Groups The synthesis of novel polyamides incorporating xanthene units, including those with carboxyphenoxy and methyl pendant groups, has been explored. These materials exhibit high glass transition temperatures, thermal stability, and mechanical strength, making them suitable for advanced material applications (Guo, Sheng, Sang, Huang, & Liu, 2015).

properties

IUPAC Name

N-(3-cyclopropyl-3-hydroxypropyl)-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c22-16(13-9-10-13)11-12-21-20(23)19-14-5-1-3-7-17(14)24-18-8-4-2-6-15(18)19/h1-8,13,16,19,22H,9-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDQVMCSLZDAJGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CCNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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